2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-fluorophenyl)acetamide
Description
2-[1-(3-Chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-fluorophenyl)acetamide (CAS: 887457-87-6) is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 3-chlorophenyl group at position 1, a 4-oxo moiety, and an N-(2-fluorophenyl)acetamide side chain at position 5 of the heterocyclic core. Its molecular formula is C₁₉H₁₃ClFN₅O₂, with a molecular weight of 397.79 g/mol .
Properties
IUPAC Name |
2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClFN5O2/c20-12-4-3-5-13(8-12)26-18-14(9-23-26)19(28)25(11-22-18)10-17(27)24-16-7-2-1-6-15(16)21/h1-9,11H,10H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIBVVYIEWCLSDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC(=CC=C4)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClFN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-fluorophenyl)acetamide is a heterocyclic organic molecule that has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on its mechanisms, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C19H13ClFN5O2
- Molecular Weight : 397.79 g/mol
- CAS Number : 887457-94-5
The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse pharmacological properties. The presence of a chlorophenyl group and a fluorophenyl acetamide moiety enhances its biological profile.
Research indicates that this compound acts primarily as an inhibitor of cyclin-dependent kinases (CDKs), particularly CDK2. This inhibition disrupts cell cycle progression, making it a promising candidate for anticancer therapy. In vitro studies have demonstrated significant growth inhibition across various cancer cell lines, highlighting its therapeutic potential in oncology.
Biological Activity Overview
The biological activity of the compound can be summarized as follows:
| Activity Type | Description |
|---|---|
| Anticancer Activity | Inhibits growth in various cancer cell lines by targeting CDK2, disrupting cell cycle progression. |
| Enzyme Inhibition | May exhibit inhibitory effects on specific enzymes involved in cancer progression and metabolism. |
| Antioxidant Activity | Potential to scavenge free radicals and reduce oxidative stress in cells. |
Case Studies and Research Findings
- In Vitro Studies :
-
Mechanistic Insights :
- Additional research explored the molecular pathways affected by the compound, revealing that it induces apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins . These findings suggest that the compound not only halts cell division but also triggers programmed cell death.
- Structure-Activity Relationship (SAR) :
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*Calculated from molecular formula C₁₉H₁₃F₄N₅O₂.
†Derived from mass spectrometry (M+1 = 571.1988).
‡Estimated based on molecular formula C₂₅H₂₆N₆O₅.
Key Observations from Comparative Studies
The trifluoromethylphenyl group in ’s analogue increases electron-withdrawing character, which may influence enzyme-binding kinetics .
Synthetic Accessibility :
- The target compound and its N-methyl analogue () are synthesized via nucleophilic substitution or Suzuki-Miyaura coupling, as seen in and .
- Chromen-4-one derivatives () require multi-step protocols involving palladium-catalyzed cross-coupling, reducing synthetic feasibility compared to simpler acetamide derivatives .
Biological Relevance: Peptide-conjugated derivatives () demonstrate improved aqueous solubility and in vitro activity, though specific targets remain uncharacterized in the provided data .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-fluorophenyl)acetamide, and how can reaction conditions be systematically optimized?
- The compound can be synthesized via nucleophilic substitution reactions using α-chloroacetamide derivatives and pyrazolo[3,4-d]pyrimidinone precursors. Key steps include regioselective substitution at the pyrimidine ring and coupling with fluorophenyl acetamide moieties .
- To optimize yield and purity, employ Design of Experiments (DoE) methodologies, such as factorial designs, to evaluate variables like temperature, solvent polarity, and catalyst loading. Flow chemistry techniques may enhance reproducibility by controlling mixing and heat transfer .
Q. How can the structural integrity of the compound be validated post-synthesis?
- Use X-ray crystallography with SHELX software (e.g., SHELXL for refinement) to resolve the crystal structure, confirming substituent positions and hydrogen bonding patterns .
- Complementary techniques include / NMR (to verify aromatic substituents and acetamide linkages) and high-resolution mass spectrometry (HRMS) for molecular weight validation .
Q. What analytical methods are recommended for assessing purity and stability under varying storage conditions?
- Employ reverse-phase HPLC with UV detection (λ = 254 nm) to quantify purity (>95%). Monitor stability via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) using LC-MS to identify degradation products like hydrolyzed pyrimidine rings or oxidized fluorophenyl groups .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of substituents in this compound?
- Synthesize analogs with modifications at the 3-chlorophenyl or 2-fluorophenyl groups and test against target enzymes (e.g., kinases or phosphatases). Use fluorinated derivatives to study electronic effects on binding affinity, as seen in pyrazolo[3,4-d]pyrimidine-based kinase inhibitors .
- Computational docking (e.g., AutoDock Vina) paired with molecular dynamics simulations can predict binding modes and guide rational design .
Q. What challenges arise in evaluating the compound’s pharmacokinetics, and how can they be methodologically addressed?
- Poor aqueous solubility is a common issue. Use micellar solubilization with polysorbates or cyclodextrins for in vitro assays. For in vivo studies, employ LC-MS/MS to measure plasma concentrations and assess bioavailability .
- Metabolic stability can be tested using liver microsomes, identifying cytochrome P450-mediated oxidation sites via metabolite profiling .
Q. How can conflicting data on the compound’s reactivity in different solvent systems be resolved?
- Contradictions in reactivity (e.g., unexpected byproducts in polar aprotic solvents) may stem from solvent-dependent tautomerism in the pyrazolo[3,4-d]pyrimidinone core. Use variable-temperature NMR to monitor tautomeric equilibria and DFT calculations (e.g., Gaussian) to model solvent effects on transition states .
Q. What strategies are effective in resolving crystallographic disorder in the compound’s crystal structure?
- Apply twin refinement protocols in SHELXL to model disorder in flexible groups (e.g., fluorophenyl rings). Use restraints for anisotropic displacement parameters and validate with Hirshfeld surface analysis to ensure electron density consistency .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
